2,2'-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole)
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Overview
Description
2,2’-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole) is a complex organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structure, which includes two pyrrole rings connected by phenylmethylene bridges.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole) can be achieved through various methods. One common approach involves the reaction of 1-methyl-1H-pyrrole-2,5-dione with benzylamine under acidic conditions. The reaction proceeds through a condensation mechanism, forming the phenylmethylene bridges that link the pyrrole rings .
Another method involves the use of 2,5-dimethoxytetrahydrofuran and aniline derivatives in the presence of a catalytic amount of bismuth nitrate pentahydrate. This reaction is typically carried out under ultrasonic conditions to enhance the yield and efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis systems can significantly improve the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides
Major Products Formed
Oxidation: Pyrrole-2,5-diones
Reduction: Reduced pyrrole derivatives
Substitution: Halogenated or sulfonylated pyrrole derivatives
Scientific Research Applications
2,2’-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole) involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2,2’-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole): Similar structure but with thiophene rings instead of phenyl rings.
1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-: Contains pyrrole-2,5-dione units linked by methylenedi-phenylene bridges.
Uniqueness
2,2’-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole) is unique due to its specific arrangement of pyrrole rings and phenylmethylene bridges, which confer distinct chemical and biological properties
Properties
CAS No. |
919295-51-5 |
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Molecular Formula |
C29H29N3 |
Molecular Weight |
419.6 g/mol |
IUPAC Name |
1-methyl-2,5-bis[(1-methylpyrrol-2-yl)-phenylmethyl]pyrrole |
InChI |
InChI=1S/C29H29N3/c1-30-20-10-16-24(30)28(22-12-6-4-7-13-22)26-18-19-27(32(26)3)29(23-14-8-5-9-15-23)25-17-11-21-31(25)2/h4-21,28-29H,1-3H3 |
InChI Key |
UVZMEJNJNMSOOA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(C2=CC=CC=C2)C3=CC=C(N3C)C(C4=CC=CC=C4)C5=CC=CN5C |
Origin of Product |
United States |
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